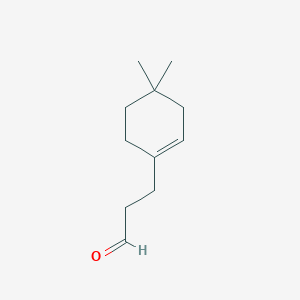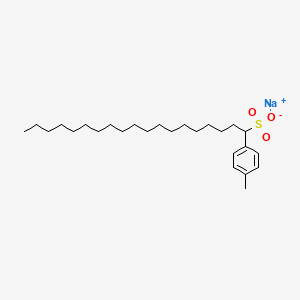
Manganese(2+) myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(2+) myristate, also known as manganese(II) myristate, is a metal soap derived from myristic acid and manganese. It is a compound with the chemical formula C28H54MnO4. This compound is generally insoluble in water but possesses high solubility in non-polar solvents, making it useful in various industrial applications .
Vorbereitungsmethoden
Manganese(2+) myristate can be synthesized through the metathesis reaction of potassium myristate with manganese chloride. The process involves refluxing equivalent amounts of myristic acid and an aqueous solution of potassium hydroxide for 6 to 8 hours to prepare potassium myristate. This is then reacted with a slight excess of manganese chloride to form this compound. The precipitated soap is washed multiple times with acetone and distilled water, dried in an air oven at 50-60°C, and finally purified by crystallization with a benzene-methanol mixture .
Analyse Chemischer Reaktionen
Manganese(2+) myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced under specific conditions to form manganese metal.
Substitution: It can undergo substitution reactions where the myristate group is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like hydrogen gas. .
Wissenschaftliche Forschungsanwendungen
Manganese(2+) myristate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese compounds.
Biology: It is studied for its potential role in biological systems, particularly in enzyme functions.
Medicine: It is explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, thickeners, and stabilizers for plastics and cosmetics
Wirkmechanismus
The mechanism of action of manganese(2+) myristate involves its interaction with molecular targets such as enzymes and cellular membranes. It can act as a catalyst in biochemical reactions, facilitating the conversion of substrates to products. The pathways involved include redox reactions where manganese cycles between different oxidation states, thereby influencing various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Manganese(2+) myristate can be compared with other metal myristates such as:
- Calcium myristate
- Magnesium myristate
- Zinc myristate These compounds share similar properties, such as solubility in non-polar solvents and use in industrial applications. this compound is unique due to its higher metal content and specific catalytic properties, making it more effective in certain chemical and industrial processes .
Eigenschaften
CAS-Nummer |
20243-64-5 |
|---|---|
Molekularformel |
C14H27MnO2+ |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
manganese(2+);tetradecanoate |
InChI |
InChI=1S/C14H28O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+2/p-1 |
InChI-Schlüssel |
FTUIBTGSMYHJRD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


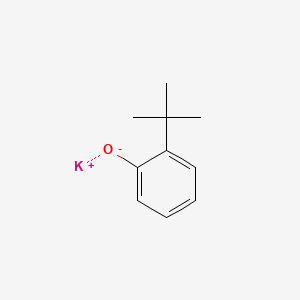
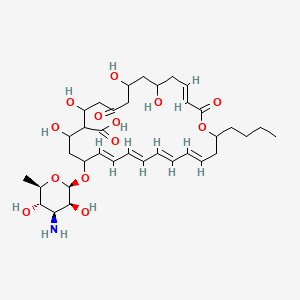
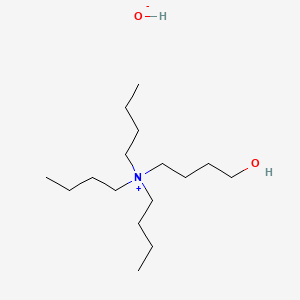
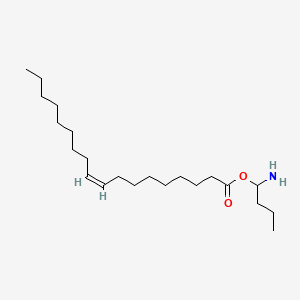

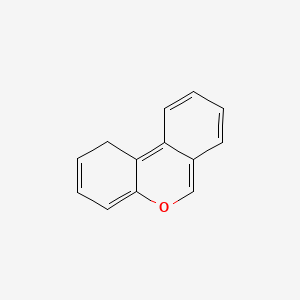
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
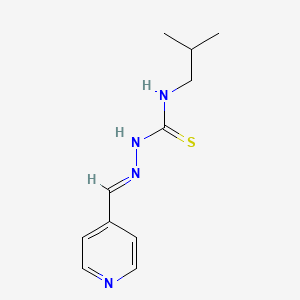
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

